molecular formula C8H11ClN2O2S B11960828 N-(4-Chlorobenzyl)-N-methylsulfamide CAS No. 3984-17-6

N-(4-Chlorobenzyl)-N-methylsulfamide

Cat. No.: B11960828
CAS No.: 3984-17-6
M. Wt: 234.70 g/mol
InChI Key: IEDCBDWCOSFHOJ-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-methylsulfamide is a sulfonamide derivative characterized by a 4-chlorobenzyl group attached to a sulfamide backbone with a methyl substituent. Sulfonamides are historically significant for their antimicrobial properties, though the specific biological or industrial applications of this compound remain understudied in the available literature. Current synthesis methods for related chlorobenzyl-substituted compounds, such as N-(4-chlorobenzyl)-N-ethylformamide, involve rapid reactions (15 minutes) with moderate yields (41.6%) and by-product formation (e.g., N,N-di-(4-chlorobenzyl)-N-ethylamine at 34.0%) . However, direct data on this compound’s synthesis or applications are absent in the provided evidence, necessitating comparisons with structural analogs.

Properties

CAS No.

3984-17-6

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

1-chloro-4-[[methyl(sulfamoyl)amino]methyl]benzene

InChI

InChI=1S/C8H11ClN2O2S/c1-11(14(10,12)13)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3,(H2,10,12,13)

InChI Key

IEDCBDWCOSFHOJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-N-methylsulfamide typically involves the reaction of 4-chlorobenzyl chloride with N-methylsulfamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-methylsulfamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methylsulfamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)-N-methylsulfamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-methylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity or therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-Chlorobenzyl)-N-methylsulfamide with structurally related compounds, focusing on synthesis outcomes and substituent effects:

Compound Name Functional Group Substituents Isolated Yield (%) Reaction Time (min) By-Product (Yield %)
N-(4-Chlorobenzyl)-N-ethylformamide Formamide (–CONH–) Ethyl, 4-chlorobenzyl 41.6 15 N,N-di-(4-chlorobenzyl)-N-ethylamine (34.0%)
This compound Sulfamide (–SO₂NH–) Methyl, 4-chlorobenzyl Not Available Not Available Not Reported

Key Observations:

Functional Group Impact :

  • The formamide group in N-(4-chlorobenzyl)-N-ethylformamide allows rapid synthesis (15 minutes) but moderate yield (41.6%). Sulfamides, with their stronger hydrogen-bonding capacity (–SO₂NH–), may require altered reaction conditions (e.g., longer times, specialized catalysts) due to increased steric or electronic effects.

Substituent Effects: Ethyl vs. Methyl: The ethyl group in the formamide analog may contribute to by-product formation (34.0% di-substituted amine), suggesting steric bulk influences reaction pathways.

By-Product Trends :

  • The formation of N,N-di-(4-chlorobenzyl)-N-ethylamine highlights competing alkylation pathways in formamide synthesis. For sulfamides, analogous by-products (e.g., disubstituted sulfamides) might form under similar conditions, though this remains speculative without direct data.

Yield and Efficiency :

  • The absence of reported yields for this compound underscores a critical research gap. Sulfonamide syntheses generally face challenges like lower yields due to side reactions (e.g., oxidation or hydrolysis), which may apply here.

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